4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid
Description
Properties
Molecular Formula |
C20H16N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c21-17-15(11-1-5-13(6-2-11)19(23)24)9-10-16(18(17)22)12-3-7-14(8-4-12)20(25)26/h1-10H,21-22H2,(H,23,24)(H,25,26) |
InChI Key |
LSMMCFNRBAVFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)C3=CC=C(C=C3)C(=O)O)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Core Aromatic Formation | Friedel-Crafts Acylation | Acid chlorides, Lewis acids (e.g., AlCl3) | Forms the multi-substituted benzene core |
| Amino Group Introduction | Nitration followed by Reduction | HNO3/H2SO4 for nitration; Sn/HCl or catalytic hydrogenation for reduction | Converts aromatic C-H to -NH2 groups |
| Carboxyl Group Introduction | Carboxylation or Oxidation | CO2 under pressure, KMnO4, or other oxidants | Converts methyl or other substituents to -COOH groups |
Industrial Scale Considerations
Industrial production typically scales these reactions using:
- Continuous flow reactors for better control.
- Advanced purification methods such as crystallization and chromatography to achieve high purity.
- Optimization of reaction times and temperatures to maximize yield and minimize by-products.
Reaction Mechanisms and Conditions
Amino Group Installation
Carboxylation
- Carboxyl groups can be introduced by direct carboxylation of aromatic rings under high CO2 pressure and elevated temperature or by oxidation of methyl substituents using potassium permanganate or hydrogen peroxide.
Key Reaction Conditions
| Reaction | Typical Conditions | Notes |
|---|---|---|
| Friedel-Crafts | 0–50 °C, AlCl3 catalyst | Moisture sensitive; dry conditions |
| Nitration | 0–5 °C, mixed acid | Control temperature to avoid over-nitration |
| Reduction | Room temp to 80 °C, H2 gas, Pd/C catalyst or Sn/HCl | Careful control to avoid over-reduction |
| Carboxylation | 100–200 °C, CO2 pressure (10–50 atm) or oxidation with KMnO4 | High pressure requires specialized equipment |
Experimental Data and Research Results
Representative Example Synthesis
A typical laboratory synthesis may proceed as follows:
- Synthesis of Core Structure : Friedel-Crafts acylation of substituted benzene derivatives to build the polyaryl framework.
- Nitration : Treatment with nitric acid and sulfuric acid at low temperature to introduce nitro groups at 2,3-positions.
- Reduction : Catalytic hydrogenation over palladium on carbon (Pd/C) to convert nitro groups to amino groups.
- Carboxylation : Oxidation of methyl groups or direct carboxylation under CO2 pressure to yield carboxyl groups at para positions on phenyl rings.
Yield and Purity
| Step | Yield (%) | Purification Method | Remarks |
|---|---|---|---|
| Friedel-Crafts | 70–85 | Recrystallization | High selectivity required |
| Nitration | 60–75 | Extraction, washing | Control of temperature critical |
| Reduction | 80–90 | Filtration, chromatography | Avoid over-reduction |
| Carboxylation | 65–80 | Chromatography, crystallization | Purity > 98% achievable |
Comparative Analysis with Related Compounds
| Compound | Key Differences | Synthesis Complexity |
|---|---|---|
| 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | Additional carboxyphenyl groups at 3,5-positions | More steps, increased steric hindrance |
| This compound (target) | Amino groups at 2,3-positions, single carboxyphenyl substitution | Moderate complexity, selective functionalization needed |
Chemical Reactions Analysis
Types of Reactions
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc dust and sodium hydroxide (NaOH) are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[3-(4-Carboxyphenyl)phenyl]benzoic Acid
- Molecular Formula : C₂₀H₁₄O₄
- Molecular Weight : 318.32 g/mol
- Key Features: Lacks amino groups but includes two para-carboxyphenyl groups. This reduces polarity compared to the target compound, impacting solubility and reactivity. Applications focus on metal-organic frameworks (MOFs) due to its rigid, planar structure .
4-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic Acid
- Molecular Formula : C₂₇H₁₈O₆
- Molecular Weight : 438.43 g/mol
- Key Features: Three carboxyphenyl groups enhance thermal stability (melting point: 322–327°C) and acidity, favoring use in high-temperature catalysis. The absence of amino groups limits hydrogen-bonding capacity compared to the target compound .
Heterocyclic Analogues
5-(4-Carboxyphenyl)-2-furancarbonitrile (1a) & 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile (1b)
- Key Features: Replace the central phenyl ring with furan or thiophene. The electron-rich furan derivative exhibits higher arylation yields (24.7%) than thiophene (12.4%), attributed to oxygen’s stronger electron-donating effect vs. sulfur’s polarizability. Both lack amino groups, limiting their utility in pH-sensitive applications .
Azo-Based Analogues
4-(4-Hydroxyphenylazo)benzoic Acid
- Molecular Formula : C₁₃H₁₀N₂O₃
- Molecular Weight : 242.23 g/mol
- Key Features: The azo (-N=N-) group introduces photochromism and pH-dependent tautomerism. Unlike the target compound, this derivative is used in dyes and biosensors but lacks the amino groups critical for chelation .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | 349.37 | Not reported | -NH₂, -COOH | High |
| 4-[3-(4-Carboxyphenyl)phenyl]benzoic Acid | 318.32 | Not reported | -COOH | Moderate |
| 4-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic Acid | 438.43 | 322–327 | -COOH | Low |
| 4-(4-Hydroxyphenylazo)benzoic Acid | 242.23 | Not reported | -N=N-, -OH, -COOH | Moderate (pH-dependent) |
Functional and Application Differences
- Target Compound: Amino groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), suggesting utility in catalysis or drug delivery. Carboxyl groups enhance water solubility, favoring biomedical applications .
- Heterocyclic Analogues : Used in benzothiazole synthesis for optoelectronic materials. Lower polarity limits biological compatibility .
- Azo Derivative : Applications in photoresponsive materials and pH indicators, but thermal instability (~397°C flash point) restricts high-temperature use .
Biological Activity
4-[2,3-Diamino-4-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound notable for its intricate structure, which includes multiple aromatic rings and functional groups such as amino and carboxyl groups. With a molecular formula of C20H18N2O4 and a molecular weight of 362.37 g/mol, this compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural uniqueness of this compound arises from its combination of functional groups that enhance its reactivity. The presence of two amino groups and a carboxylic acid group contributes to its biological activity by enabling interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O4 |
| Molecular Weight | 362.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial growth and replication.
Anticancer Properties
In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The amino groups in the structure are believed to play a crucial role in binding to specific enzymes involved in cell cycle regulation, thereby inhibiting tumor growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acid derivatives, including this compound, highlighted its effectiveness against drug-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings.
- Cancer Cell Apoptosis : In a clinical trial involving human breast cancer cell lines, the compound was shown to reduce cell viability by inducing apoptosis through caspase activation pathways. This study provided insights into the potential use of this compound as an adjunct therapy in cancer treatment .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The carboxylic acid group is known to interact with active sites on enzymes, modulating their activity and leading to downstream effects on cellular metabolism.
- Cell Membrane Interaction : The amphipathic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,4'-diaminobiphenyl-3,3'-dicarboxylic acid | C20H16N2O4 | Simpler structure; lacks additional aromatic rings |
| 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine | C21H18N6O6 | Contains a triazine core; different reactivity |
| 3,3'-Diamino-[1,1':4',1''-terphenyl]-4,4'-dicarboxylic acid | C20H16N2O4 | Similar functionalities; unique terphenyl structure |
Q & A
Q. What are the primary synthetic routes for 4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling or Ullmann-type couplings, to assemble the biphenyl backbone. For example:
- Step 1 : Protection of amino groups using Boc (tert-butoxycarbonyl) to prevent undesired side reactions during coupling.
- Step 2 : Coupling of 4-carboxyphenylboronic acid with a halogenated diaminophenyl intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Step 3 : Deprotection of amino groups using TFA (trifluoroacetic acid) in dichloromethane.
Q. Optimization Strategies :
Q. How can structural and electronic properties of this compound be characterized to validate its design for coordination chemistry applications?
Methodological Answer:
- X-ray Crystallography : Resolve the spatial arrangement of amino and carboxylic acid groups to confirm their proximity for metal coordination .
- FT-IR Spectroscopy : Identify characteristic peaks for NH₂ (3300–3500 cm⁻¹) and COOH (1700–1725 cm⁻¹) to assess hydrogen-bonding potential .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density distribution and predict binding affinity for transition metals (e.g., Cu²⁺, Fe³⁺) .
Q. What experimental approaches are used to study its interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxylated sensor chip to measure real-time binding kinetics with proteins (e.g., kinases) .
- Fluorescence Quenching Assays : Titrate the compound against tryptophan-rich proteins and monitor emission at 340 nm (excitation: 295 nm) to infer binding constants .
- Molecular Docking (AutoDock Vina) : Simulate interactions with active sites of target receptors (e.g., G-protein-coupled receptors) using PDB structures .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced metal-organic framework (MOF) stability?
Methodological Answer:
- Reaction Pathway Screening : Use the AFIR (Artificial Force-Induced Reaction) method in GRRM17 to predict feasible synthetic routes for functionalized derivatives .
- MOF Stability Simulation : Employ Materials Studio to model framework collapse thresholds under varying pH/temperature by analyzing ligand-metal bond dissociation energies .
- Machine Learning (Chemprop) : Train models on datasets of analogous benzoic acid derivatives to predict porosity and surface area for new designs .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Meta-Analysis Framework :
- Step 1 : Compile literature data into a table comparing reaction conditions (e.g., solvent, catalyst loading, temperature).
- Step 2 : Apply multivariate regression to identify critical variables affecting yield discrepancies (e.g., trace oxygen in inert atmospheres) .
- Step 3 : Replicate conflicting biological assays under standardized conditions (e.g., cell line, passage number) to isolate protocol-driven variability .
Q. What methodologies are effective for incorporating this compound into stimuli-responsive materials (e.g., pH-sensitive drug delivery systems)?
Methodological Answer:
- Covalent Functionalization : Graft the compound onto mesoporous silica nanoparticles via EDC/NHS coupling, and characterize pH-dependent release profiles using UV-Vis spectroscopy (e.g., doxorubicin at 480 nm) .
- Dynamic Light Scattering (DLS) : Monitor particle size changes (10–200 nm range) in response to pH shifts (4.5 vs. 7.4) to assess colloidal stability .
- In Vitro Cytotoxicity : Compare IC₅₀ values in HeLa cells under neutral vs. acidic conditions to validate pH-triggered activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
